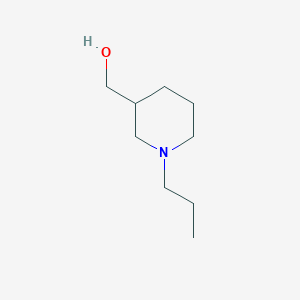

(1-Propylpiperidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

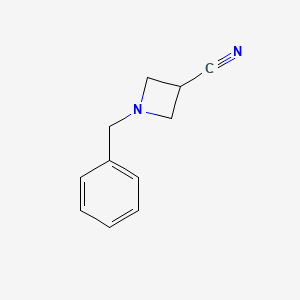

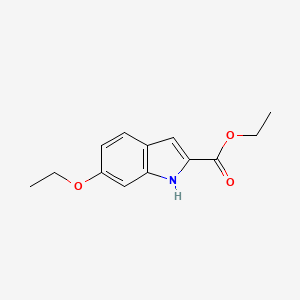

“(1-Propylpiperidin-3-yl)methanol” is a synthetic compound that belongs to the piperidine class of drugs. It has a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol .

Synthesis Analysis

The synthesis of “(1-Propylpiperidin-3-yl)methanol” can be achieved from 3-Piperidinemethanol and Propionaldehyde . More detailed information about the synthesis process might be found in specific scientific literature or patents.Molecular Structure Analysis

The molecular structure of “(1-Propylpiperidin-3-yl)methanol” consists of a piperidine ring with a propyl group and a methanol group attached . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications

Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent used in biological studies, significantly influences lipid dynamics in biological membranes. This effect is crucial for understanding the structure-function relationship in these membranes, especially in the context of lipid asymmetry and the role of proteins and peptides in these processes (Nguyen et al., 2019).

Catalysis in Organic Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, demonstrating outstanding catalytic activity in the Huisgen 1,3-dipolar cycloaddition, an important reaction in organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Novel Isoxazole Derivatives : Research into the synthesis of novel isoxazole derivatives, which have shown potent cytotoxicity against various human cancer cell lines, involves the use of methanol derivatives (Rao et al., 2014).

Electrochemical Analysis of Methanol : A study described a hybrid electrophoresis device with electrochemical preprocessing for the analysis of methanol, particularly in the presence of ethanol, which is relevant for understanding the dynamics and interactions of these alcohols (Santos et al., 2017).

Asymmetric Synthesis in Organic Chemistry : Methanol derivatives have been used in asymmetric synthesis processes, such as the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating the versatility of methanol in facilitating complex chemical reactions (Durán-Galván & Connell, 2010).

Catalysis in Stereocontrolled Reactions : Novel chiral ligands based on methanol derivatives have shown significant potential in catalyzing stereocontrolled reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).

Future Directions

Piperidine derivatives, including “(1-Propylpiperidin-3-yl)methanol”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods, the discovery of new biological activities, and the optimization of their pharmacological properties.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities . More research is needed to elucidate the exact interaction of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications

Result of Action

Piperidine derivatives are known to have various biological activities and pharmacological applications . More research is needed to elucidate the exact effects of this compound.

properties

IUPAC Name |

(1-propylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-5-10-6-3-4-9(7-10)8-11/h9,11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTTYMDZZCMDST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593434 |

Source

|

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Propylpiperidin-3-yl)methanol | |

CAS RN |

102450-20-4 |

Source

|

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)